1-(2-Phenylcyclopropanecarbonyl)piperazine
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Overview
Description
1-(2-Phenylcyclopropanecarbonyl)piperazine is a compound of significant interest in the field of organic chemistry. It features a cyclopropyl ring attached to a phenyl group and a piperazinyl ketone moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylcyclopropanecarbonyl)piperazine typically involves the cyclopropanation of a phenyl-substituted alkene followed by the introduction of the piperazinyl ketone group. One common method is the use of a cyclopropanation reaction with diazomethane or a similar reagent to form the cyclopropyl ring. Subsequent reactions introduce the piperazinyl ketone moiety through nucleophilic substitution or other suitable reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylcyclopropanecarbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
1-(2-Phenylcyclopropanecarbonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Phenylcyclopropanecarbonyl)piperazine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Phenylcyclopropylamine: Shares the cyclopropyl and phenyl groups but lacks the piperazinyl ketone moiety.
Cyclopropyl piperazine: Contains the piperazine ring but without the phenyl group.
Phenyl piperazinyl ketone: Similar structure but without the cyclopropyl ring.
Uniqueness: 1-(2-Phenylcyclopropanecarbonyl)piperazine is unique due to the combination of the cyclopropyl ring, phenyl group, and piperazinyl ketone moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Properties
IUPAC Name |
(2-phenylcyclopropyl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(16-8-6-15-7-9-16)13-10-12(13)11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBRACGDXAWFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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